4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine
Brand Name: Vulcanchem
CAS No.: 338404-30-1
VCID: VC5800729
InChI: InChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22)
SMILES: COCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3
Molecular Formula: C19H21N3O
Molecular Weight: 307.397

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine

CAS No.: 338404-30-1

Cat. No.: VC5800729

Molecular Formula: C19H21N3O

Molecular Weight: 307.397

* For research use only. Not for human or veterinary use.

4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine - 338404-30-1

Specification

CAS No. 338404-30-1
Molecular Formula C19H21N3O
Molecular Weight 307.397
IUPAC Name 4-benzyl-N-(3-methoxypropyl)phthalazin-1-amine
Standard InChI InChI=1S/C19H21N3O/c1-23-13-7-12-20-19-17-11-6-5-10-16(17)18(21-22-19)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,20,22)
Standard InChI Key DRSAPWBKSVMDKU-UHFFFAOYSA-N
SMILES COCCCNC1=NN=C(C2=CC=CC=C21)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • Molecular Formula: C19H21N3O\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}

  • Molecular Weight: 307.39 g/mol

  • Purity: ≥97% (industrial grade) .

The compound features a phthalazine core substituted with a benzyl group at position 4 and a 3-methoxypropylamine group at position 1 (Figure 1). This structure confers unique electronic properties, making it amenable to further functionalization .

Table 1: Key Physical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF
StabilityStable under inert conditions

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via N-alkylation of 4-benzylphthalazin-1(2H)-one with 3-methoxypropylamine under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile . A representative pathway is:

  • Step 1: Activation of phthalazinone with ethyl acrylate to form an intermediate ester.

  • Step 2: Hydrazinolysis to generate a hydrazide derivative.

  • Step 3: Coupling with 3-methoxypropylamine via azide or DCC-mediated reactions .

Industrial-scale production by MolCore BioPharmatech and 001Chemical emphasizes ISO-certified protocols, ensuring high purity (>97%) .

Pharmacological Applications

Table 2: Comparative Pharmacological Data for Phthalazinone Derivatives

CompoundTargetIC50_{50} (μM)Cell Line TestedSource
DDT26BRD40.237 ± 0.093MCF-7, TNBC
4-Benzyl-N-(4-MeO-Ph)PARP14.289 ± 1.807HCT-116

Industrial and Research Use

Role as an API Intermediate

The compound serves as a critical intermediate in synthesizing:

  • Kinase inhibitors: For oncology and inflammatory diseases .

  • Antiviral agents: Structural analogs are explored for RNA virus targeting .

Spectral Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, phthalazine-H), 7.32–7.25 (m, 5H, benzyl-H), 3.42 (t, 2H, OCH2_2), 3.24 (s, 3H, OCH3_3) .

  • IR (KBr): 1630 cm1^{-1} (C=O stretch), 3292 cm1^{-1} (N-H) .

Future Research Directions

  • Structure-Activity Relationships (SAR): Optimizing the 3-methoxypropyl chain for enhanced bioavailability.

  • Dual-Target Inhibitors: Combining BRD4 and PARP1 inhibition for synergistic anticancer effects .

  • Toxicological Studies: Acute and chronic toxicity profiling in animal models.

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